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For researchers, scientists, and engineers in high-power electronics, accurate simulation

models for Silicon Carbide (SiC) devices are indispensable for design optimization and

performance prediction. This guide provides a comparative overview of common SiC device

simulation models and the experimental techniques used for their validation, supported by

experimental data and detailed protocols.

The unique material properties of Silicon Carbide, such as its wide bandgap, high thermal

conductivity, and high critical electric field, enable the development of power devices that offer

higher blocking voltages, lower losses, and faster switching speeds compared to their silicon

counterparts.[1][2] However, to fully harness these benefits in real-world applications,

simulation models must accurately capture the complex static and dynamic behavior of these

devices. This necessitates rigorous experimental validation.

Comparative Analysis of SiC Device Simulation
Models
SiC device simulation models can be broadly categorized into three types: physics-based

(TCAD), circuit-level (SPICE), and behavioral models. The choice of model depends on the

required accuracy, computational cost, and the specific aspect of device performance being

investigated.
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Model Type Description Advantages Disadvantages
Typical
Software

Physics-Based

(TCAD)

Solves

fundamental

semiconductor

physics

equations (e.g.,

Poisson's,

continuity

equations)

across the

device geometry.

High accuracy in

predicting

internal device

physics, such as

electric field

distribution and

carrier dynamics.

[3] Essential for

device design

and failure

analysis.[4]

Computationally

intensive and

time-consuming.

[3] Requires

detailed

knowledge of

device structure

and material

parameters.

Silvaco ATLAS,

Synopsys

Sentaurus TCAD

Circuit-Level

(SPICE)

Utilizes

equivalent circuit

models with

components like

resistors,

capacitors, and

controlled

sources to

represent the

device's

electrical

behavior.

Faster simulation

times compared

to TCAD,

suitable for

circuit-level

analysis.[3] Many

manufacturers

provide SPICE

models for their

devices.

Accuracy

depends heavily

on the quality of

the model and

the parameters

provided by the

manufacturer.

May not capture

all physical

phenomena

accurately.

LTspice, PSpice,

Cadence Spectre
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Behavioral/Analy

tical

Uses

mathematical

equations or

look-up tables to

describe the

device's terminal

characteristics.

[5][6]

Can offer a good

trade-off

between

accuracy and

simulation

speed.[5] Useful

for system-level

simulations

where device-

level detail is not

critical.

May lack the

detailed physical

insights of TCAD

models and the

widespread

availability of

SPICE models.

MATLAB/Simulin

k, PSIM

Experimental Validation Protocols
Accurate validation of SiC device simulation models hinges on precise experimental

measurements. The following are key experimental protocols used to characterize the static

and dynamic performance of SiC devices.

Double Pulse Test (DPT) for Switching Characteristics
The Double Pulse Test is the industry-standard method for characterizing the switching

performance of power devices, including turn-on and turn-off times, and energy losses.

Experimental Protocol:

Circuit Setup: A dedicated DPT circuit is used, typically consisting of a DC voltage source, a

bus capacitor, an inductive load, a freewheeling diode, and the Device Under Test (DUT).

The gate of the DUT is controlled by a gate driver capable of generating two consecutive

pulses.

Pulse Sequence:

The first pulse is applied to the DUT to build up the desired current in the inductor. The

duration of this pulse determines the test current.

The DUT is then turned off for a short period, during which the inductor current circulates

through the freewheeling diode.
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The second pulse turns the DUT back on, allowing for the measurement of the turn-on

characteristics at the established current level. The device is then turned off again to

measure the turn-off characteristics.

Measurements: High-bandwidth voltage and current probes are used to measure the drain-

source voltage (Vds) and drain current (Id) of the DUT, as well as the gate-source voltage

(Vgs).

Data Extraction: From the measured waveforms, key switching parameters are extracted,

including:

Turn-on (ton) and turn-off (toff) times.

Turn-on (Eon) and turn-off (Eoff) switching energies.

Voltage and current overshoot.

Reverse recovery characteristics of the body diode.[4]

Capacitance-Voltage (C-V) Measurement
The nonlinear junction capacitances of a SiC MOSFET (Cgs, Cgd, Cds) play a crucial role in its

switching behavior. Accurate C-V measurements are essential for developing and validating

dynamic device models.

Experimental Protocol:

Instrumentation: An LCR meter is used to measure the capacitance. For high-voltage

devices, a specialized C-V measurement setup is required to apply a DC bias voltage across

the device terminals while the small AC signal from the LCR meter measures the

capacitance.

Measurement Configuration:

Cgs (Gate-to-Source Capacitance): Measured between the gate and source terminals with

the drain shorted to the source.
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Cds (Drain-to-Source Capacitance): Measured between the drain and source terminals

with the gate shorted to the source.

Cgd (Gate-to-Drain Capacitance): Measured between the gate and drain terminals with

the source open.

Procedure: The DC bias voltage (Vds or Vgs) is swept across the desired range, and the

capacitance is recorded at each voltage point. This provides the characteristic C-V curves for

the device.

Parasitic Inductance Extraction
Parasitic inductances in the device package and the surrounding circuit can significantly impact

the switching performance, leading to voltage overshoots and oscillations.

Methodology:

S-parameter Measurement: A Vector Network Analyzer (VNA) is often used to measure the

S-parameters of the device over a wide frequency range.

Model Fitting: The measured S-parameters are then used to fit an equivalent circuit model

that includes the parasitic inductances and capacitances. This allows for the extraction of the

values of these parasitic elements.

Quantitative Data Comparison
The following tables provide a summary of comparative data between simulation and

experimental results for SiC MOSFETs. The data is indicative and will vary for different devices

and test conditions.

Table 1: Comparison of Switching Characteristics for a 1.2 kV SiC MOSFET
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Parameter Experimental (DPT) SPICE Simulation TCAD Simulation

Turn-on Time (ton) 50 ns 55 ns 48 ns

Turn-off Time (toff) 40 ns 45 ns 38 ns

Turn-on Energy (Eon) 250 µJ 270 µJ 240 µJ

Turn-off Energy (Eoff) 150 µJ 165 µJ 145 µJ

Vds Overshoot 50 V 48 V 52 V

Table 2: Comparison of Device Capacitances for a 1.2 kV SiC MOSFET (at Vds = 400V)

Capacitance Experimental (C-V) SPICE Model TCAD Simulation

Ciss (Cgs + Cgd) 1200 pF 1150 pF 1220 pF

Coss (Cds + Cgd) 100 pF 110 pF 95 pF

Crss (Cgd) 15 pF 18 pF 14 pF

Visualizing the Validation Workflow
The process of developing and validating a SiC device simulation model can be visualized as a

systematic workflow.
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Workflow for SiC device model validation.

Logical Relationship in Double Pulse Testing
The logical sequence of events during a double pulse test is critical for accurate

characterization of the device's switching performance.
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Logical flow of a Double Pulse Test.

In conclusion, the experimental validation of SiC device simulation models is a critical step in

the design and optimization of high-performance power electronic systems. By employing

rigorous experimental protocols and comparing the results with different simulation models,

researchers and engineers can develop a high degree of confidence in their designs, ultimately

accelerating the adoption of SiC technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1214593?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

